molecular formula C13H18N2O2 B11875168 Ethyl 2-(piperidin-1-YL)pyridine-3-carboxylate CAS No. 192817-83-7

Ethyl 2-(piperidin-1-YL)pyridine-3-carboxylate

Cat. No.: B11875168
CAS No.: 192817-83-7
M. Wt: 234.29 g/mol
InChI Key: RYOYSDHESOKEGS-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is used primarily in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with ethanol. The reaction conditions typically involve heating and the use of solvents such as dichloromethane or toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is being compared to .

Comparison with Similar Compounds

Ethyl 2-(piperidin-1-yl)pyridine-3-carboxylate can be compared to other piperidine derivatives such as:

This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems.

Properties

CAS No.

192817-83-7

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-piperidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-7-6-8-14-12(11)15-9-4-3-5-10-15/h6-8H,2-5,9-10H2,1H3

InChI Key

RYOYSDHESOKEGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCCCC2

Origin of Product

United States

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